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Compound of Interest

Compound Name: Umbralisib R-enantiomer

Cat. No.: B1139175

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the R- and S-
enantiomers of umbralisib, a dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kd) and
casein kinase 1-epsilon (CK1¢g). Umbralisib has been investigated for the treatment of various
hematologic malignancies. Understanding the stereochemistry and its impact on activity is
crucial for rational drug design and development.

Executive Summary

Umbralisib, as an active pharmaceutical ingredient, is the S-enantiomer, identified by its IUPAC
name: 2-[(1S)-1-[4-Amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-
yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one. Experimental data demonstrates that the S-
enantiomer is the significantly more active form, exhibiting potent inhibition of PI3Kd and CK1e.
The R-enantiomer is considered to be the less active stereoisomer.

Data Presentation: Quantitative Comparison of
Enantiomeric Activity

The following tables summarize the available quantitative data for the inhibitory activities of the
S-enantiomer of umbralisib and a qualitative comparison for the R-enantiomer.

Table 1: PI3Kd Inhibitory Activity
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Enantiomer IC50 / EC50 (nM)

Potency Comparison

S-Enantiomer (Umbralisib) 22.2[1][2]

Highly Potent

At least 20-fold less active

R-Enantiomer than the S-enantiomer[3][4][5]

[6]

Significantly Less Potent

Table 2: CK1e Inhibitory Activity

Enantiomer EC50 (pM)

Potency Comparison

S-Enantiomer (Umbralisib) 6.0[1]

Potent

Described as the less active
enantiomer; specific
IC50/EC50 not available in the

reviewed literature.

R-Enantiomer

Less Potent

Experimental Protocols

Detailed experimental protocols for determining the inhibitory activity of kinase inhibitors like

umbralisib are essential for reproducing and verifying these findings. Below are generalized

methodologies for the key assays.

PI3Kd Kinase Assay (Biochemical Assay)

A typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) for

PI3Kd would involve the following steps:
o Reagents and Materials:

o Recombinant human PI3Kd enzyme.

o Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).

o ATP (adenosine triphosphate), often radiolabeled (e.g., [y-32P]ATP or [y-33P]ATP) or a

fluorescent analog.
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o Test compounds (S- and R-enantiomers of umbralisib) dissolved in a suitable solvent (e.qg.,
DMSO).

o Assay buffer (e.g., HEPES, MgClz, DTT).

o Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection system.

e Procedure:
o A series of dilutions of the test compounds are prepared.

o The recombinant PI3K& enzyme is incubated with the test compounds for a predetermined
period (e.g., 15-30 minutes) at room temperature in the assay buffer.

o The kinase reaction is initiated by adding a mixture of the substrate (PIP2) and ATP.

o The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled
temperature (e.g., 30°C).

o The reaction is terminated, and the amount of product (phosphorylated PIP2, i.e., PIP3) is
guantified. This can be done by measuring the remaining ATP using a luminescent assay
like Kinase-Glo®, where the light output is proportional to the amount of ATP remaining.

o The IC50 values are calculated by plotting the percentage of inhibition against the
logarithm of the compound concentration and fitting the data to a sigmoidal dose-response
curve.

CKl1e Kinase Assay (Biochemical Assay)

Similarly, a biochemical assay to determine the EC50 for CK1e would follow these general
steps:

e Reagents and Materials:
o Recombinant human CKle enzyme.

o Peptide substrate specific for CK1e.
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[e]

ATP, often radiolabeled or used in conjunction with a luminescence-based detection
method.

[e]

Test compounds (S- and R-enantiomers of umbralisib) in a suitable solvent.

o

Assay buffer.

[¢]

Detection reagents.

e Procedure:

[¢]

Serial dilutions of the test compounds are prepared.

o The CKle enzyme is pre-incubated with the test compounds.

o The kinase reaction is started by the addition of the peptide substrate and ATP.
o After a defined incubation period, the reaction is stopped.

o The amount of phosphorylated peptide is quantified. This can be achieved through various
methods, including scintillation counting for radiolabeled ATP or
luminescence/fluorescence-based assays.

o

The EC50 values are determined by analyzing the dose-response curves.

Signaling Pathway and Experimental Workflow
Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways
affected by umbralisib and a typical experimental workflow for evaluating its enantiomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Enantiomers in Kinase Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
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enantiomer-activity-comparison|]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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